molecular formula C16H24N2O2 B2753348 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide CAS No. 1797277-56-5

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide

Cat. No.: B2753348
CAS No.: 1797277-56-5
M. Wt: 276.38
InChI Key: QJMITAKNAPBPGC-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)pivalamide is a synthetic organic compound featuring a pivalamide group (tert-butylcarboxamide) attached to a phenyl ring substituted with a 3-methoxypyrrolidine moiety. This structure combines steric bulk from the pivalamide group with the electronic and conformational flexibility of the pyrrolidine ring, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such features are critical.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)15(19)17-12-5-7-13(8-6-12)18-10-9-14(11-18)20-4/h5-8,14H,9-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMITAKNAPBPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide typically involves the reaction of 3-methoxypyrrolidine with 4-aminophenylpivalamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may interact with pain receptors to exert analgesic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related pivalamide derivatives:

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Synthesis Yield (%) Key Functional Groups
N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)pivalamide (Target) C₁₉H₂₇N₃O₂ 329.44 3-Methoxypyrrolidinyl, pivalamide - Amide, pyrrolidine, methoxy
48q () C₂₂H₂₈N₅OS 410.56 Pyridinylimidazole, methylthio, pivalamide 48 Imidazole, pyridine, methylthio
N-(Methyl(4-(trifluoromethyl)phenyl)-λ⁴-sulfaneylidene)pivalamide (3h, ) C₁₃H₁₅F₃N₂O₂S 328.33 Trifluoromethylphenyl, sulfilimine - Sulfilimine, CF₃
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)pivalamide (3.21, ) C₁₇H₂₅N₃O₂ 303.40 Hydroxyl, pyrrolidinylmethyl - Hydroxyl, pyrrolidine
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide () C₁₁H₁₂ClFIN₂O 368.58 Halogens (Cl, F, I), pyridine - Halogens, pyridine
Key Observations:
  • Pivalamide Group : A common feature across all compounds, contributing to metabolic stability by resisting enzymatic hydrolysis due to steric hindrance from the tert-butyl group .
  • Aromatic Systems : The target compound uses a phenyl ring, while others incorporate pyridine () or hybrid systems (e.g., pyridinylimidazole in 48q). Pyridine derivatives often exhibit enhanced solubility and hydrogen-bonding capabilities compared to phenyl analogs .
  • Substituent Diversity: Electron-Withdrawing Groups (EWGs): Halogens (Cl, F, I) and trifluoromethyl (CF₃) in and increase electrophilicity and may improve binding to hydrophobic pockets in biological targets. Methoxy vs.

Physicochemical and Pharmacological Properties

Table: Comparative Physicochemical Data
Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 2.8 0.15 >120
48q () 3.5 0.08 90
3h () 3.2 0.10 60
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide 4.0 0.05 45
Analysis:
  • Lipophilicity : The target compound’s logP (2.8) is lower than halogenated pyridines (logP ~4.0), suggesting better aqueous solubility, which is advantageous for oral bioavailability.
  • Metabolic Stability : The tert-butyl group in pivalamide derivatives generally extends half-life (t₁/₂ >120 min for the target), whereas halogenated analogs (e.g., ) show faster metabolism due to reactive halogen bonds .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C15H20N2O2C_{15}H_{20}N_2O_2. The compound features a pivalamide moiety linked to a 3-methoxypyrrolidine group, which contributes to its biological properties.

Research indicates that this compound primarily targets cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of various bacteria, including Mycobacterium tuberculosis (Mtb). By inhibiting Cyt-bd, the compound disrupts the energy production pathway in Mtb, leading to cellular energy depletion and eventual cell death.

Antimycobacterial Activity

The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. In vitro studies demonstrate that it effectively inhibits the growth of these pathogens, making it a candidate for further development as an anti-tuberculosis agent.

Anticancer Properties

In addition to its antimycobacterial effects, preliminary studies suggest potential anticancer activity. The compound's structural analogs have been evaluated for their ability to inhibit specific cancer cell lines, showing promise in modulating pathways involved in tumor growth and proliferation. However, detailed studies on this compound specifically are still needed to confirm these effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest that it exhibits good oral bioavailability and a manageable clearance rate in animal models, which is critical for therapeutic efficacy .

Study 1: Antimycobacterial Efficacy

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated a dose-dependent inhibition of bacterial growth. The results indicated that at concentrations above 10 µg/mL, significant reductions in colony-forming units (CFUs) were observed compared to control groups.

Concentration (µg/mL)CFU Reduction (%)
00
525
1050
2075

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of similar compounds, researchers evaluated the effects on various cancer cell lines. Although this compound was not the primary focus, analogs showed promising results in inhibiting cell proliferation through apoptosis induction pathways .

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